[(E)-3-cyanoprop-1-enyl] acetate
Description
[(E)-3-cyanoprop-1-enyl] acetate is an acetate ester characterized by a cyano (-CN) group and an E-configuration (trans) double bond in its propenyl chain.
Properties
IUPAC Name |
[(E)-3-cyanoprop-1-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h3,5H,2H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRMMZVJLMWNKE-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-cyano-propenyl ester typically involves the esterification of acetic acid with 3-cyano-propenyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of acetic acid 3-cyano-propenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: [(E)-3-cyanoprop-1-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and 3-cyano-propenyl alcohol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 3-cyano-propenyl alcohol.
Reduction: Acetic acid and 3-aminopropenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(E)-3-cyanoprop-1-enyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid 3-cyano-propenyl ester involves its interaction with specific molecular targets and pathways. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These interactions can lead to the formation of various bioactive compounds, which can exert their effects through different biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [(E)-3-cyanoprop-1-enyl] acetate, key comparisons are drawn with structurally or functionally related acetates:
Table 1: Comparative Analysis of Acetate Derivatives
Key Findings
Functional Group Influence: The cyano group in [(E)-3-cyanoprop-1-enyl] acetate distinguishes it from vinyl acetate and cyclohexyl acetate, likely increasing its polarity and reactivity. This contrasts with the hydroxyl group in (E)-4-(3-hydroxyprop-1-enyl)phenyl acetate, which enhances hydrogen-bonding capacity and bioactivity . E-configuration: The trans double bond may reduce steric hindrance compared to Z-isomers, favoring polymerization or catalytic reactions .
Applications: Vinyl acetate dominates industrial use (e.g., PVA for adhesives), whereas [(E)-3-cyanoprop-1-enyl] acetate’s cyano group could make it suitable for niche applications, such as acrylonitrile-based copolymers or polar solvents .
Physicochemical Properties: Boiling Points: Vinyl acetate (72°C) and cyclohexyl acetate (172°C) exhibit lower and higher boiling points, respectively, compared to the estimated range for [(E)-3-cyanoprop-1-enyl] acetate (150–170°C, inferred from polarity and molecular weight) . Solubility: The cyano group may improve solubility in acetone or DMSO relative to non-polar cyclohexyl acetate .
Toxicity and Safety: While vinyl acetate is classified as a respiratory irritant, the cyano group in [(E)-3-cyanoprop-1-enyl] acetate could introduce neurotoxic or metabolic risks, akin to nitrile compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
